molecular formula C9H8BrClO3 B1274291 2-(4-Bromo-2-chlorophenoxy)propanoic acid CAS No. 588681-97-4

2-(4-Bromo-2-chlorophenoxy)propanoic acid

Cat. No.: B1274291
CAS No.: 588681-97-4
M. Wt: 279.51 g/mol
InChI Key: OINRZNVTDBJWDL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of phenoxypropanoic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 4-bromo-2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced compounds.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with two chlorine atoms instead of one bromine and one chlorine.

    2-(4-Chlorophenoxy)propanoic acid: Contains only a chlorine atom on the phenyl ring.

    2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with bromine and chlorine atoms in different positions.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanoic acid is unique due to the specific positioning of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINRZNVTDBJWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397056
Record name 2-(4-bromo-2-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-97-4
Record name 2-(4-bromo-2-chlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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